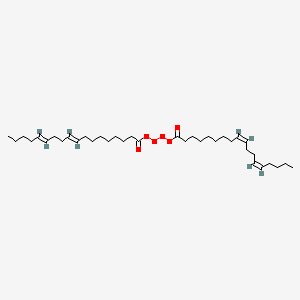
Linolenic acid peroxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Linolenic acid peroxide is a derivative of linolenic acid, a polyunsaturated omega-3 fatty acid. It is formed through the peroxidation of linolenic acid, a process that involves the addition of oxygen to the fatty acid. This compound is significant in various biological and chemical processes, particularly in the context of lipid peroxidation, which is a type of oxidative degradation of lipids.
Preparation Methods
Synthetic Routes and Reaction Conditions: Linolenic acid peroxide can be synthesized through the reaction of linolenic acid with oxygen in the presence of a catalyst. Transition metal ions such as iron and copper are commonly used as catalysts in this process . The reaction typically occurs at elevated temperatures, around 37°C, and may involve the use of free radical scavengers like butylated hydroxytoluene to control the reaction .
Industrial Production Methods: Industrial production of this compound often involves the use of enzyme-catalyzed reactions. For instance, lipoxygenase enzymes can catalyze the hydroperoxidation of linolenic acid in a solvent-free system. This method is advantageous as it can be optimized for high yields and regioselectivity .
Chemical Reactions Analysis
Types of Reactions: Linolenic acid peroxide primarily undergoes oxidation reactions. It can also participate in reduction and substitution reactions under specific conditions.
Common Reagents and Conditions:
Oxidation: Involves the use of oxygen or other oxidizing agents in the presence of catalysts like transition metal ions.
Reduction: Can be achieved using reducing agents such as hydrogen or hydrides.
Substitution: May involve nucleophiles that can replace the peroxide group under suitable conditions.
Major Products: The primary products of these reactions include various oxidized derivatives of linolenic acid, such as hydroperoxides and aldehydes .
Scientific Research Applications
Linolenic acid peroxide has several applications in scientific research:
Chemistry: Used as a model compound to study lipid peroxidation and oxidative stress mechanisms.
Biology: Investigated for its role in cellular damage and signaling pathways related to oxidative stress.
Mechanism of Action
The mechanism of action of linolenic acid peroxide involves its interaction with cellular components, leading to oxidative damage. It can generate reactive oxygen species (ROS) that cause lipid peroxidation, protein oxidation, and DNA damage. These effects are mediated through pathways involving transcription factors like NF-kappa B and enzymes such as lipoxygenases .
Comparison with Similar Compounds
Linolenic acid peroxide is similar to other lipid peroxides, such as linoleic acid peroxide and arachidonic acid peroxide. it is unique in its specific structure and the types of reactions it undergoes. Similar compounds include:
Linoleic Acid Peroxide: Another polyunsaturated fatty acid peroxide with similar oxidative properties.
Arachidonic Acid Peroxide: Known for its role in inflammatory processes and signaling pathways.
This compound stands out due to its specific applications in studying oxidative stress and its potential therapeutic implications.
Properties
CAS No. |
12673-50-6 |
|---|---|
Molecular Formula |
C36H62O6 |
Molecular Weight |
590.9 g/mol |
IUPAC Name |
[(9E,13E)-octadeca-9,13-dienoyl]peroxy (9Z,13Z)-octadeca-9,13-dieneperoxoate |
InChI |
InChI=1S/C36H62O6/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35(37)39-41-42-40-36(38)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h9-12,17-20H,3-8,13-16,21-34H2,1-2H3/b11-9-,12-10+,19-17-,20-18+ |
InChI Key |
GPPCTUDQHXJACQ-ZTFKAXLESA-N |
Isomeric SMILES |
CCCC/C=C/CC/C=C/CCCCCCCC(=O)OOOOC(=O)CCCCCCC/C=C\CC/C=C\CCCC |
Canonical SMILES |
CCCCC=CCCC=CCCCCCCCC(=O)OOOOC(=O)CCCCCCCC=CCCC=CCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


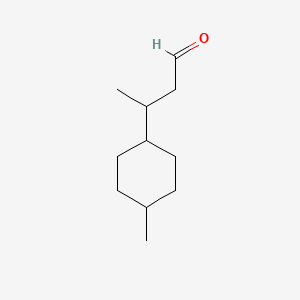

![[(p-Dodecylphenoxy)methyl]oxirane](/img/structure/B12659830.png)
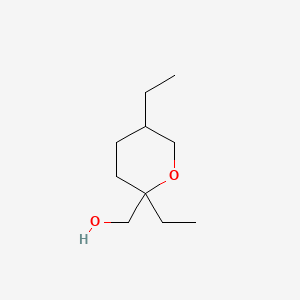


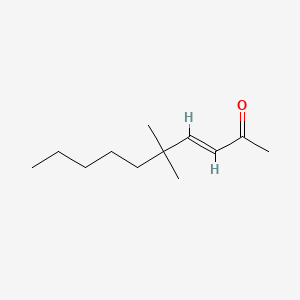
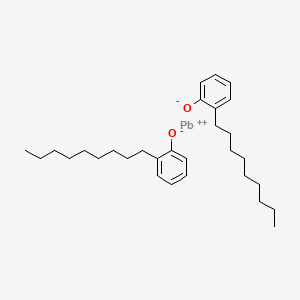
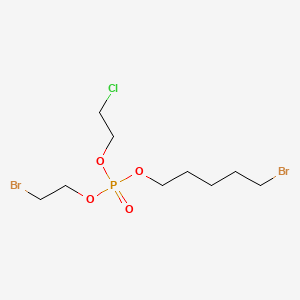

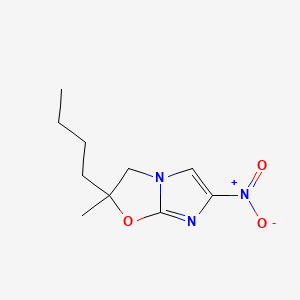
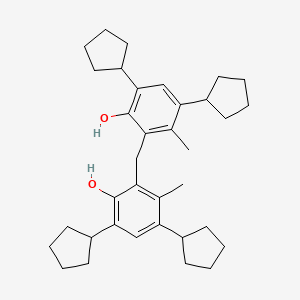
![3-[N-(2-cyanoethyl)anilino]propanenitrile;sulfuric acid](/img/structure/B12659909.png)

